![molecular formula C18H13BrN2O B2713445 4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide CAS No. 316131-66-5](/img/structure/B2713445.png)
4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide was carried out using the Schiff base technique. To make the compound, 2,4-dimethoxybenzaldehyde and 4 bromobenzoic hydrazide were employed .Molecular Structure Analysis
Single crystals of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide have been grown by slow evaporation technique. The molecular structure of the grown crystal was confirmed by Single-crystal X-ray diffraction (SC-XRD) studies .Chemical Reactions Analysis
The active functional groups present in the synthesized compound were identified by Fourier transform infrared (FTIR) spectroscopy. The UV–Vis spectrum is used to examine the optical characteristics of the grown crystal .Physical and Chemical Properties Analysis
The HOMO and LUMO energies are predicted as − 5.8981 and − 1.7469 eV. The energy gap between HOMO and LUMO is 4.1511 eV. The natural bond orbital (NBO) analysis results state that the highest energy transfer occurs between the donor π (C14-C21) and acceptor π* (C15-C16). The first-order hyperpolarizability value of the synthesized compound is six times greater than that of urea .Scientific Research Applications
Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds related to "4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide" and their derivatives. These compounds have been synthesized via different methods, including condensation reactions, cyclocondensation, and cyclometallation processes. They have been characterized using techniques like X-ray crystallography, NMR spectroscopy, and vibrational spectroscopy, providing insights into their structural and electronic properties (Nandagokula et al., 2012); (Arunagiri et al., 2018); (Zazouli et al., 2021).
Biological Evaluation
Research has explored the biological activities of these compounds, including their antioxidant, anti-inflammatory, analgesic, antibacterial, and antifungal properties. These studies provide valuable data on the potential therapeutic applications of these compounds. Specifically, certain derivatives have shown promising results in in vitro and in vivo models, highlighting their potential as leads for the development of new therapeutic agents (Devi et al., 2020); (Kumar et al., 2015).
Medicinal Chemistry Applications
The synthesized compounds have been assessed for their medicinal chemistry applications, particularly in the context of anticancer and antimicrobial activities. The evaluation of these compounds against various cancer cell lines and microbial strains has shed light on their potential as anticancer and antimicrobial agents. This research underscores the importance of "this compound" derivatives in the development of new drugs (Kumar et al., 2017); (Mansour et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O/c19-16-10-8-14(9-11-16)18(22)21-20-12-15-6-3-5-13-4-1-2-7-17(13)15/h1-12H,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHQHSBGQLCIKM-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
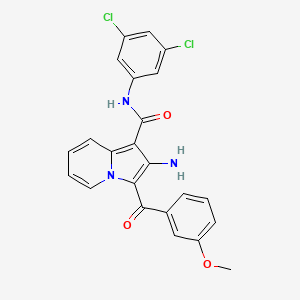
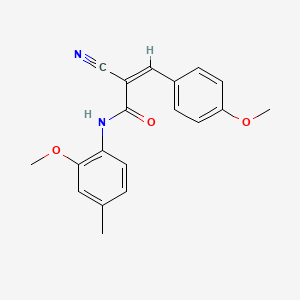

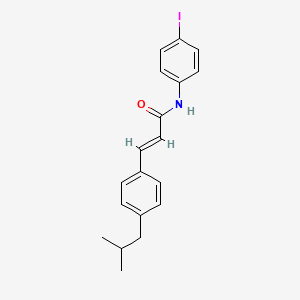
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2713368.png)
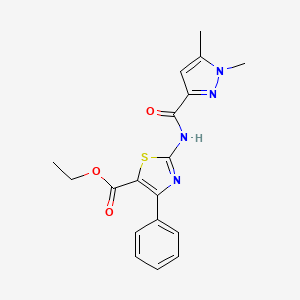
![2-(4-(2,8,10-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2713372.png)
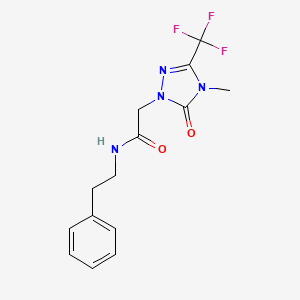
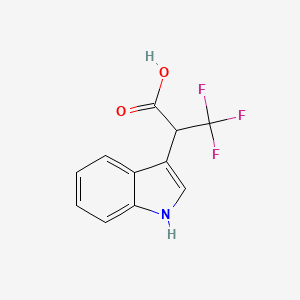

![N-Boc-[(1R)-1-(aminomethyl)propyl]amine](/img/structure/B2713376.png)
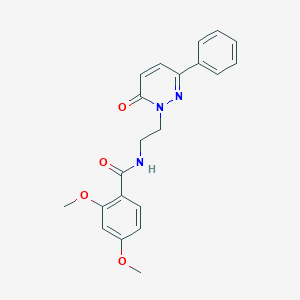

![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2713382.png)
